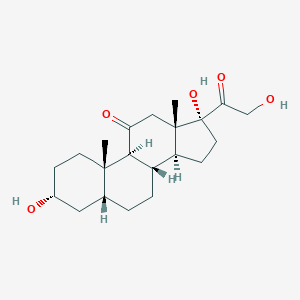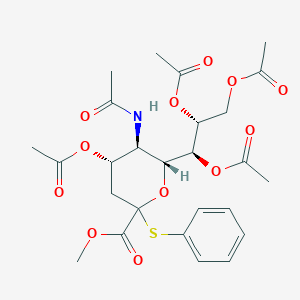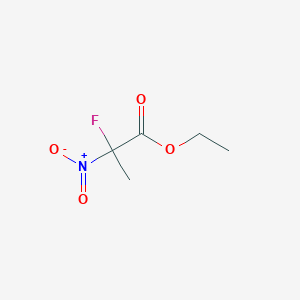
2-Fluoro-2-nitropropanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-nitropropanoic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a fluorinated analog of the well-known inhibitor of glutamate decarboxylase, 2-nitropropionic acid.
Aplicaciones Científicas De Investigación
2-Fluoro-2-nitropropanoic acid ethyl ester has been used in various scientific research applications, including neurochemistry, pharmacology, and toxicology. One of the primary uses of this compound is as a tool to study the role of glutamate decarboxylase in the brain. Glutamate decarboxylase is an enzyme that catalyzes the conversion of glutamate to gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting this enzyme, 2-Fluoro-2-nitropropanoic acid ethyl ester can help researchers understand the mechanisms underlying GABAergic neurotransmission.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-nitropropanoic acid ethyl ester involves the inhibition of glutamate decarboxylase. This inhibition leads to a decrease in GABA synthesis, which can result in an increase in glutamate levels and excitotoxicity. Excitotoxicity is a pathological process that occurs when neurons are damaged and killed by excessive stimulation from neurotransmitters such as glutamate.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Fluoro-2-nitropropanoic acid ethyl ester are primarily related to its inhibition of glutamate decarboxylase. This inhibition can lead to changes in GABAergic neurotransmission, which can have a wide range of effects on brain function and behavior. For example, studies have shown that inhibition of glutamate decarboxylase can increase anxiety-like behavior in rodents, suggesting that GABAergic neurotransmission plays a role in regulating emotional states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Fluoro-2-nitropropanoic acid ethyl ester in lab experiments is its specificity for glutamate decarboxylase. This compound is a potent and selective inhibitor of this enzyme, which makes it a valuable tool for studying GABAergic neurotransmission. However, there are also limitations to using this compound in lab experiments. For example, its inhibitory effects on glutamate decarboxylase can lead to changes in glutamate levels, which can complicate data interpretation. Additionally, the potential for excitotoxicity and other side effects must be carefully considered when using this compound in experiments.
Direcciones Futuras
There are several future directions for research on 2-Fluoro-2-nitropropanoic acid ethyl ester. One area of interest is the development of new inhibitors of glutamate decarboxylase that are more potent and selective than this compound. Additionally, researchers may investigate the role of GABAergic neurotransmission in various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Finally, the potential therapeutic applications of compounds that modulate GABAergic neurotransmission, such as 2-Fluoro-2-nitropropanoic acid ethyl ester, may be explored further in the future.
Métodos De Síntesis
The synthesis of 2-Fluoro-2-nitropropanoic acid ethyl ester involves the reaction of ethyl 2-fluoro-2-nitropropionate with sodium ethoxide in ethanol. This reaction results in the formation of the desired product, which can be purified using standard methods such as column chromatography.
Propiedades
Número CAS |
140427-78-7 |
|---|---|
Nombre del producto |
2-Fluoro-2-nitropropanoic acid ethyl ester |
Fórmula molecular |
C5H8FNO4 |
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-2-nitropropanoate |
InChI |
InChI=1S/C5H8FNO4/c1-3-11-4(8)5(2,6)7(9)10/h3H2,1-2H3 |
Clave InChI |
RSLKHIZLGFMDPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)([N+](=O)[O-])F |
SMILES canónico |
CCOC(=O)C(C)([N+](=O)[O-])F |
Sinónimos |
Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



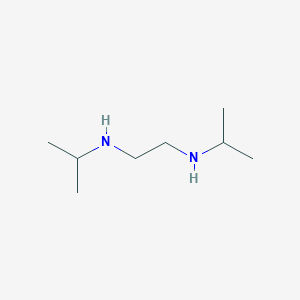
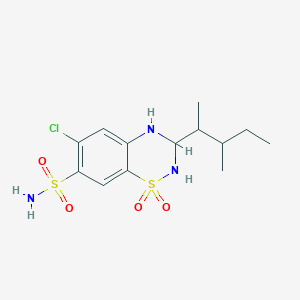
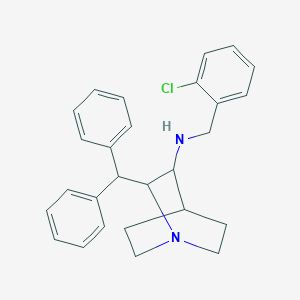
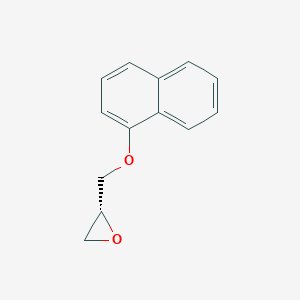
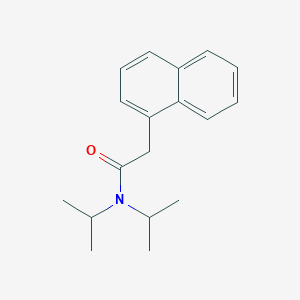
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
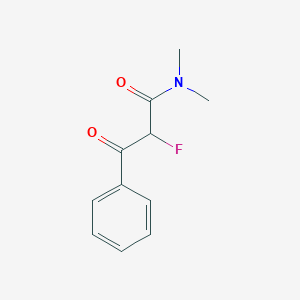
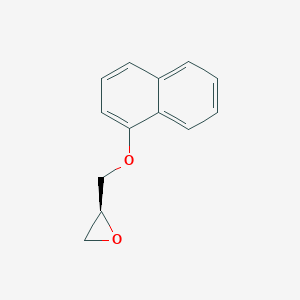
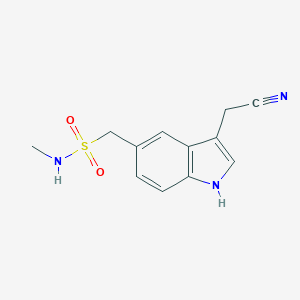
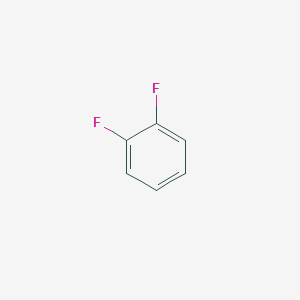
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)
![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
